molecular formula C21H37N3O8S B1667292 Biotin-PEG4-Acid CAS No. 721431-18-1

Biotin-PEG4-Acid

Cat. No. B1667292
M. Wt: 491.6 g/mol
InChI Key: GYOXFFWLRKVJJX-ZWOKBUDYSA-N
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Description

Biotin-PEG4-Acid is a biotinylation reagent . It can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .


Synthesis Analysis

Biotin-PEG4-Acid is used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular structure of Biotin-PEG4-Acid is represented by the formula C21H37N3O8S . Its molecular weight is 491.60 .


Chemical Reactions Analysis

Biotin-PEG4-Acid can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein .


Physical And Chemical Properties Analysis

Biotin-PEG4-Acid is a solid substance . It is white to off-white in color . It has a molecular weight of 491.60 and its solubility is high in water, DMSO, and DMF .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Biotin-PEG4-Acid is a biotinylation reagent which can react with amine molecules . This reaction occurs in the presence of an activator like EDC or HATU .

Methods of Application

The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .

Results or Outcomes

The use of Biotin-PEG4-Acid as a biotinylation reagent helps in increasing the solubility of Biotin-PEG conjugates . This can be particularly useful in various biological, chemical, and pharmaceutical settings .

Glycoprotein Labeling

Specific Scientific Field

This application is relevant to the field of Cell Biology .

Summary of the Application

Biotin-PEG4-Acid can be used for glycoprotein labeling . This involves biotinylating glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins .

Methods of Application

The reagent does not permeate membranes of whole cells, which makes it suitable for cell surface labeling . It allows for the biotinylation and isolation of cell surface glycoproteins .

Results or Outcomes

The outcome of this application is the successful labeling of glycoproteins, which can then be detected or purified using streptavidin probes or resins .

PROTAC Linker

Specific Scientific Field

This application is relevant to the field of Medicinal Chemistry .

Summary of the Application

Biotin-PEG4-Acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

Methods of Application

PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Biotin-PEG4-Acid can be used to connect the two ligands in the PROTAC molecule .

Results or Outcomes

The use of Biotin-PEG4-Acid as a PROTAC linker can lead to the successful synthesis of PROTACs, which can selectively degrade target proteins . This has potential applications in drug discovery and development .

Drug Delivery

Specific Scientific Field

This application is relevant to the field of Pharmaceutical Sciences .

Summary of the Application

Biotin-PEG4-Acid can be used in drug delivery systems . The biotin moiety can bind to biotin receptors on the cell surface, facilitating the delivery of the drug to the target cells .

Methods of Application

The drug can be attached to the acid end of the Biotin-PEG4-Acid molecule, while the biotin end can bind to the biotin receptors on the cell surface . This allows for targeted delivery of the drug .

Results or Outcomes

The use of Biotin-PEG4-Acid in drug delivery systems can improve the efficiency of drug delivery and reduce side effects by targeting the drug to specific cells .

Future Directions

Biotin-PEG4-Acid is a promising compound in the field of biotinylation . Its ability to react with amine molecules and increase the solubility of Biotin-PEG conjugates makes it a valuable tool in protein research . Future research may focus on exploring its potential applications in other areas of biochemistry and molecular biology.

properties

IUPAC Name

3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXFFWLRKVJJX-ZWOKBUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589237
Record name 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG4-Acid

CAS RN

721431-18-1
Record name 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Syahir, K Tomizaki, K Kajikawa, H Mihara - Langmuir, 2009 - ACS Publications
… However, biotinylation of the surface with the biotin-PEG4-acid molecule resulted in no increase in the thickness of molecular layers upon addition of BSA, even with an extreme excess …
Number of citations: 29 pubs.acs.org
A Kuzmin, A Poloukhtine, MA Wolfert… - Bioconjugate …, 2010 - ACS Publications
… HBTU (1.916 g, 5.05 mmol) was added to a solution of biotin-PEG4-acid (1.9 g, 3.87 mmol) and DIEA (0.647 g, 5.61 mmol) in CH 2 Cl 2 (15 mL) at rt and stirred for 15 min. A solution of …
Number of citations: 270 pubs.acs.org
NL Dominique, IM Jensen, G Kaur… - Angewandte Chemie …, 2023 - Wiley Online Library
… 10-AuNPs were prepared by reducing 7-AuNPs to form 9-AuNPs, then treating 9-AuNPs with 0.4 equivalents of biotin-PEG4-acid and EDC (B). LDI-MS spectra of 15-AuNPs (C, top), …
Number of citations: 2 onlinelibrary.wiley.com
A Syahir, K Tomizaki, K Kajikawa, H Mihara - … Microarrays: Methods and …, 2016 - Springer
… 244), biotin-PEG4-acid molecule (Mw. 458) were tested in sequence. (b) Monitoring of protein interactions (Calmodulin) with surface-bound LKC (specific interactions, filled square) and …
Number of citations: 3 link.springer.com
A Syahir, K Kajikawa, H Mihara - Chemistry–An Asian Journal, 2012 - Wiley Online Library
… (b) Detection of biotin (light grey curve) and biotin-PEG4-acid (… (c) Chemical structure of biotin and biotin-PEG4-acid. … conducted with a biotin derivative, biotin-PEG4-acid (Figure 4 c, Mw…
Number of citations: 15 onlinelibrary.wiley.com
SU Vetterli - 2017 - zora.uzh.ch
The increase in antimicrobial resistance against standard antibiotics and established therapies is a major concern for global health. The development of new antibiotics with new …
Number of citations: 2 www.zora.uzh.ch

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